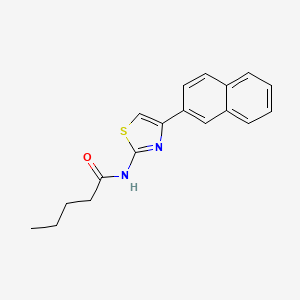![molecular formula C15H23NO3 B2962568 Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1396848-24-0](/img/structure/B2962568.png)
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a spirocyclic ether, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can be compared with other similar compounds, such as:
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propanone
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)butanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. This compound stands out due to its unique combination of a ketone group and a spirocyclic ether, which may confer distinct advantages in certain applications.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(13-5-2-1-3-6-13)16-9-7-15(8-10-16)18-11-4-12-19-15/h1-2,13H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUUBUIQGVTGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3CCC=CC3)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962491.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)



![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)

